An In-Depth Technical Guide to 1-(Methylsulfonyl)piperidine-3-carboxylic Acid: Properties, Synthesis, and Applications
An In-Depth Technical Guide to 1-(Methylsulfonyl)piperidine-3-carboxylic Acid: Properties, Synthesis, and Applications
Executive Summary: This guide provides a comprehensive technical overview of 1-(Methylsulfonyl)piperidine-3-carboxylic acid, a heterocyclic building block of significant interest to the pharmaceutical and chemical research sectors. We delve into its core chemical properties, present a robust synthetic pathway, and explore its reactivity and applications in modern drug discovery. This document is intended to serve as a practical resource for researchers, chemists, and drug development professionals, offering field-proven insights into the strategic use of this versatile scaffold.
Introduction
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and its ability to orient substituents in precise three-dimensional space. The strategic modification of this core allows for the fine-tuning of a molecule's pharmacological profile. 1-(Methylsulfonyl)piperidine-3-carboxylic acid represents a sophisticated variant of this scaffold.
The incorporation of a methylsulfonyl (mesyl) group onto the piperidine nitrogen has profound effects. It acts as a potent electron-withdrawing group, rendering the nitrogen non-basic. This is a critical design element in drug development, as it can mitigate off-target effects associated with binding to aminergic G-protein coupled receptors (GPCRs) and improve metabolic stability. The carboxylic acid at the 3-position provides a crucial synthetic handle, allowing for covalent attachment to other molecular fragments, typically through amide bond formation.
This guide will elucidate the key characteristics of this compound, providing the necessary technical details to enable its effective utilization in research and development programs.
Caption: Chemical structure of 1-(Methylsulfonyl)piperidine-3-carboxylic acid.
Physicochemical and Structural Properties
Understanding the intrinsic properties of a building block is paramount for its successful application. The combination of a polar sulfonamide and a hydrogen-bonding carboxylic acid within a saturated heterocyclic ring defines the compound's character.
| Property | Value | Source |
| CAS Number | 702670-29-9 | [1] |
| Molecular Formula | C₇H₁₃NO₄S | [1] |
| Molecular Weight | 207.24 g/mol | [1] |
| IUPAC Name | 1-(methylsulfonyl)piperidine-3-carboxylic acid | [1] |
| SMILES | CS(=O)(=O)N1CCCC(C(=O)O)C1 | |
| Topological Polar Surface Area (TPSA) | 74.68 Ų (Calculated for isomer) | [2] |
| logP (Calculated) | -0.2574 (Calculated for isomer) | [2] |
| Purity | Typically ≥95% | [1] |
| Boiling/Melting Point | Data not readily available | [3] |
The calculated TPSA and logP values for the closely related 4-carboxylic acid isomer suggest that 1-(methylsulfonyl)piperidine-3-carboxylic acid is a polar molecule with low lipophilicity.[2] This implies good aqueous solubility but potentially limited passive membrane permeability, a factor that must be considered when incorporating it into larger drug candidates. The molecule is chiral, with the stereocenter at the 3-position of the piperidine ring. It is commercially available as a racemate and as specific enantiomers, offering stereochemical control in synthesis.
Synthesis and Purification
While multiple synthetic routes are conceivable, a reliable and scalable approach involves a two-step sequence starting from a commercially available precursor, ethyl nipecotate (ethyl piperidine-3-carboxylate). This method is predicated on established and high-yielding chemical transformations.
Retrosynthetic Analysis
The disconnection strategy is straightforward. The target molecule can be disconnected at the sulfonamide bond and the carboxylic acid, revealing methanesulfonyl chloride and ethyl nipecotate as logical starting materials. The ester serves as a protecting group for the carboxylic acid during the sulfonylation step.
Caption: Retrosynthetic analysis of the target compound.
Proposed Synthetic Protocol
This protocol is designed for robustness and ease of execution in a standard laboratory setting.
Step 1: Synthesis of Ethyl 1-(methylsulfonyl)piperidine-3-carboxylate
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Reactor Setup: To a stirred solution of ethyl nipecotate (1.0 eq.) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.) in a suitable aprotic solvent (e.g., dichloromethane, DCM) at 0 °C, add methanesulfonyl chloride (MsCl, 1.2 eq.) dropwise.
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Rationale: The base is crucial to neutralize the HCl generated during the reaction, driving it to completion. The reaction is performed at 0 °C to control the exotherm and prevent side reactions.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-16 hours.
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Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
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Workup: Quench the reaction with the addition of water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ester.
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Rationale: The aqueous washes remove the amine salt, excess base, and any remaining water-soluble impurities.
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Step 2: Saponification to 1-(Methylsulfonyl)piperidine-3-carboxylic acid
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Reactor Setup: Dissolve the crude ester from Step 1 in a mixture of tetrahydrofuran (THF) and water. Add lithium hydroxide (LiOH, 2.0-3.0 eq.) or sodium hydroxide (NaOH).
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Reaction: Stir the mixture at room temperature for 2-6 hours.
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Rationale: LiOH is a standard reagent for ester hydrolysis (saponification). The use of a THF/water co-solvent system ensures the solubility of both the organic ester and the inorganic base.
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Monitoring: Monitor the hydrolysis by TLC or LC-MS.
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Workup and Purification: Once the reaction is complete, remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~2-3 with 1M HCl. The product may precipitate out of solution. If so, collect the solid by filtration. If not, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the final product. Further purification can be achieved by recrystallization if necessary.
Chemical Reactivity and Synthetic Utility
The value of this compound lies in its predictable reactivity, which is dominated by the carboxylic acid functional group.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid is a versatile handle for elaboration, most commonly via the formation of amide bonds. This is a cornerstone of modern medicinal chemistry, enabling the linkage of fragments to build molecular complexity.
Protocol: Representative Amide Coupling Reaction
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Activation: To a solution of 1-(methylsulfonyl)piperidine-3-carboxylic acid (1.0 eq.), a desired primary or secondary amine (1.1 eq.), and a suitable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.1 eq.) in an aprotic polar solvent like dimethylformamide (DMF), add a non-nucleophilic base (e.g., DIPEA, 2.0-3.0 eq.).[4]
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Reaction: Stir the mixture at room temperature for 2-12 hours.
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Monitoring & Workup: Monitor by LC-MS. Upon completion, the reaction is typically diluted with water and extracted with an organic solvent. Standard purification by flash column chromatography yields the desired amide product.
Caption: General workflow for an HATU-mediated amide coupling reaction.
The N-Methylsulfonyl Group: An Inert but Influential Moiety
Applications in Medicinal Chemistry
1-(Methylsulfonyl)piperidine-3-carboxylic acid is not an end-product but a strategic starting point. Its utility has been demonstrated in the synthesis of various biologically active agents. For instance, derivatives have been explored as inhibitors of 11-β-hydroxysteroid dehydrogenase, which are of interest for the treatment of type II diabetes.[10] The core scaffold has also been incorporated into compounds screened for antimicrobial activity.
Researchers choose this building block when they require a constrained, non-basic piperidine core with a defined exit vector for further chemical elaboration. It allows for the introduction of a polar, metabolically stable sulfonamide group while providing a carboxylic acid for diversification, making it a valuable tool for library synthesis and lead optimization campaigns.
Spectroscopic Profile (Anticipated)
While experimental data should always be the final arbiter, the expected spectroscopic signals for this compound are predictable based on its structure.
| Technique | Expected Signals |
| ¹H NMR | ~12.0 ppm (s, br, 1H): Carboxylic acid proton. ~3.0-3.8 ppm (m): Piperidine protons adjacent to nitrogen. ~2.9 ppm (s, 3H): Methylsulfonyl protons. ~1.5-2.5 ppm (m): Remaining piperidine ring protons. |
| ¹³C NMR | ~175 ppm: Carboxylic acid carbonyl carbon. ~50-60 ppm: Piperidine carbons adjacent to nitrogen. ~35 ppm: Methylsulfonyl carbon. ~20-40 ppm: Remaining piperidine carbons. |
| IR (cm⁻¹) | ~2500-3300 (br): O-H stretch of carboxylic acid. ~1700: C=O stretch of carboxylic acid. ~1350 & ~1160: Asymmetric and symmetric S=O stretches of sulfonamide. |
| Mass Spec | [M+H]⁺: ~208.06 m/z. [M-H]⁻: ~206.04 m/z. |
Conclusion
1-(Methylsulfonyl)piperidine-3-carboxylic acid is a high-value building block for chemical and pharmaceutical research. Its key features—a non-basic nitrogen, a conformationally restricted ring, and a versatile carboxylic acid handle—provide a unique combination of properties that are highly sought after in the design of novel therapeutics. The synthetic accessibility and predictable reactivity of this compound ensure its continued relevance and utility for scientists and researchers aiming to construct complex molecules with precisely controlled physicochemical and pharmacological profiles.
References
- Amine to Amide Mechanism - HATU. Common Organic Chemistry. [Link]
- Davis, F. A., & Ramachandar, T. (2005). Asymmetric Synthesis of 2,4,5-Trisubstituted Piperidines from Sulfinimine-Derived δ-Amino β-Ketoesters. Formal Synthesis of Pseudodistomin B Triacetate. The Journal of Organic Chemistry, 70(12), 4643–4649. [Link]
- 1-Methylpiperidine-3-carboxylic acid hydrochloride. PubChem. [Link]
- Ghorai, M. K., Kumar, A., & Halder, S. (2007). Regioselective addition of 1,3-dicarbonyl dianion to N-sulfonyl aldimines: an expedient route to N-sulfonyl piperidines and N-sulfonyl azetidines. Tetrahedron, 63(22), 4779-4787. [Link]
- Jessing, M., & Li, C.-J. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(9), 2314-2323. [Link]
- Ghorai, M. K., Kumar, A., & Halder, S. (2007). Regioselective Synthesis of N-Sulfonyl Heterocycles. Scribd. [Link]
- Ghorai, M. K., Kumar, A., & Halder, S. (2007). Regioselective Addition of 1,3-Dicarbonyl Dianion to N-Sulfonyl Aldimines: An Expedient Route to N-Sulfonyl Piperidines and N-Sulfonyl Azetidines. Semantic Scholar. [Link]
- CN101133026B - 1- sulfonyl-pi perdine- 3 -carboxyl i c acid amide derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase for the treatment of type ii diabetes mellitus.
- Ghorai, M. K., Kumar, A., & Halder, S. (2007). Regioselective addition of 1,3-dicarbonyl dianion to N-sulfonyl aldimines: an expedient route to N-sulfonyl piperidines and N-sulfonyl azetidines. Semantic Scholar. [Link]
- 1-(1-methylsulfonylpropan-2-ylcarbamoyl)piperidine-3-carboxylic acid. Angene Chemical. [Link]
Sources
- 1. 1-(Methylsulfonyl)-3-piperidinecarboxylic acid 95% | CAS: 702670-29-9 | AChemBlock [achemblock.com]
- 2. chemscene.com [chemscene.com]
- 3. 1-METHANESULFONYL-PIPERIDINE-3-CARBOXYLIC ACID CAS#: 702670-29-9 [chemicalbook.com]
- 4. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 5. Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00198A [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. CN101133026B - 1- sulfonyl-pi perdine- 3 -carboxyl i c acid amide derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase for the treatment of type ii diabetes mellitus - Google Patents [patents.google.com]
